molecular formula C12H6Cl2N2OS3 B2631646 5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 397277-79-1

5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2631646
CAS No.: 397277-79-1
M. Wt: 361.27
InChI Key: BWVVYPFLGQJXLI-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an impurity in the synthesis of rivaroxaban, a novel antithrombotic agent . The compound’s structure includes multiple heterocyclic rings, which contribute to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a potent inhibitor of the coagulation factor X . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.

Cellular Effects

Given its role as a direct FXa inhibitor, it is likely to influence cell function by impacting cell signaling pathways related to coagulation .

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting the activity of the coagulation factor X . This suggests that it may bind to this enzyme and inhibit its function, thereby affecting the coagulation pathway.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Metabolic Pathways

Given its role as a direct FXa inhibitor, it is likely to be involved in the coagulation pathway .

Preparation Methods

The synthesis of 5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves several steps, typically starting with the preparation of the thiophene and thiazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: As an impurity in rivaroxaban, it is crucial in the quality control of this antithrombotic drug.

    Industry: It is used in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide include:

Properties

IUPAC Name

5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVVYPFLGQJXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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